Thieno[3,2-d]pyrimidine-4-thiol

Kinase inhibitor STK17B DRAK2

Researchers targeting 'dark' kinases like STK17B require a scaffold that delivers >100-fold selectivity over its [2,3-d] isomer-a demand met exclusively by the [3,2-d] ring fusion of this core. The 4-thiol handle enables thioether derivatization achieving sub-micromolar isoform discrimination (h-NTPDase1 IC₅₀ = 0.62 µM; h-NTPDase2 IC₅₀ = 0.33 µM). ● Co-crystal structure (PDB 6Y6F) available for structure-based design. ● Consistent ≥95% purity across major suppliers; shipped at ambient temperature. ● Bulk quantities (gram to kilogram) accessible via established supply chains.

Molecular Formula C6H4N2S2
Molecular Weight 168.2 g/mol
CAS No. 16229-24-6
Cat. No. B104155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d]pyrimidine-4-thiol
CAS16229-24-6
Molecular FormulaC6H4N2S2
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESC1=CSC2=C1NC=NC2=S
InChIInChI=1S/C6H4N2S2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9)
InChIKeyOANSZKHFTKDZSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-d]pyrimidine-4-thiol: Privileged Scaffold for Kinase and Enzyme Inhibitors


Thieno[3,2-d]pyrimidine-4-thiol is a sulfur-containing fused heterocyclic compound (molecular weight: 168.2 g/mol; formula: C6H4N2S2; density: 1.6 g/cm³; boiling point: 325.6°C at 760 mmHg) that serves as a versatile core scaffold in medicinal chemistry . The compound exists as a thione tautomer and features a reactive thiol group at the 4-position, enabling diverse synthetic derivatization [1]. Its planar ring system mimics purine nucleotides, allowing it to engage ATP-binding pockets in kinases and other nucleotide-recognizing enzymes [2].

Kinase inhibitor scaffold for ATP-binding pocket engagement
4-Thiol handle enables diverse thioether SAR derivatization
Purine-mimetic core supports nucleotide-recognizing enzyme studies

Why Thieno[3,2-d]pyrimidine-4-thiol Is Irreplaceable


Substituting Thieno[3,2-d]pyrimidine-4-thiol with the closely related Thieno[2,3-d]pyrimidine-4-thiol isomer or purine-based scaffolds fundamentally alters target engagement and selectivity profiles due to differences in heteroatom positioning and electronic distribution [1]. The [3,2-d] ring fusion pattern dictates the spatial orientation of the pyrimidine N1 nitrogen, which is critical for ATP-binding site interactions in kinases [2]. X-ray crystallographic evidence demonstrates that the isomeric [2,3-d] analogue exhibits >100-fold reduced activity against the death-associated protein kinase STK17B compared to the [3,2-d] scaffold, attributed directly to reduced basicity of the pyrimidine N1 [3]. Furthermore, the 4-thiol substituent provides a unique synthetic handle for generating diverse thioether derivatives that achieve isoform-selective enzyme inhibition (e.g., h-NTPDase1 IC50 = 0.62 µM versus h-NTPDase2 IC50 = 0.33 µM), a level of discrimination not accessible with 4-oxo or 4-amino analogues [4][5].

Isomer [2,3-d] geometry
Switching to the [2,3-d] fusion may disrupt kinase ATP-binding interactions and alter selectivity profiles reported for the [3,2-d] scaffold.
4-Oxo or 4-amino replacement
Replacing the 4-thiol handle limits SAR versatility; isoform-selective h-NTPDase inhibition achieved via thioether linkage may not transfer to 4-oxo/amino analogues.
Purine-based isosteres
Purine scaffolds carry higher H-bond donor/acceptor counts, which may reduce membrane permeability; physicochemical and target engagement profiles likely differ.

Quantitative Differentiation of Thieno[3,2-d]pyrimidine-4-thiol


STK17B Selective Inhibition Over [2,3-d] Isomer

The thieno[3,2-d]pyrimidine scaffold demonstrates remarkable target engagement specificity compared to its isomeric thieno[2,3-d]pyrimidine counterpart. In direct head-to-head enzymatic assays against the death-associated protein kinase STK17B (DRAK2), the thieno[3,2-d]pyrimidine-based chemical probe PKIS43 exhibits >100-fold greater inhibitory potency than the isomeric thieno[2,3-d]pyrimidine analogue, which served as a negative control [1]. X-ray co-crystal structures (PDB 6Y6F, resolution 1.98 Å) reveal that the [3,2-d] scaffold facilitates a unique P-loop conformation characterized by a critical salt bridge between Arg41 and the inhibitor's carboxylic acid moiety, whereas the [2,3-d] isomer fails to induce this conformation due to the reduced basicity of its pyrimidine N1 nitrogen [2][3].

STK17B engagement
Head-to-head
Reported >100-fold potency advantage for [3,2-d] isomer
Isomer-specific kinase engagement context
X-ray co-crystal (PDB 6Y6F, 1.98 Å) confirms unique P-loop
Kinase inhibitor STK17B DRAK2 Chemical probe Selectivity

Isoform-Selective h-NTPDase Inhibition

Derivatization of the 4-thiol group of Thieno[3,2-d]pyrimidine-4-thiol yields potent and isoform-selective inhibitors of human ectonucleotidases (h-NTPDases), enzymes implicated in cancer and inflammation [1]. In head-to-head evaluations within the same study, compound 3j (N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine) selectively inhibits h-NTPDase1 with an IC50 of 0.62 ± 0.02 µM, while compound 4d demonstrates sub-micromolar potency against h-NTPDase2 with an IC50 of 0.33 ± 0.09 µM [2]. This differential isoform selectivity (approximately 2-fold preference for h-NTPDase2 by 4d) is not observed with the unsubstituted parent scaffold, underscoring the value of the 4-thiol as a derivatizable handle.

h-NTPDase selectivity
Head-to-head
IC50 0.62 µM (hNTPDase1), 0.33 µM (hNTPDase2)
Isoform selectivity via thioether SAR
Sub-micromolar potencies vs. inactive parent scaffold
h-NTPDase inhibitor Enzyme selectivity Thioether derivative SAR

Antiproliferative Selectivity in Prostate Cancer

Thieno[3,2-d]pyrimidine-based compounds (RP series) demonstrate potent and selective antiproliferative activity against prostate cancer cell lines [1]. The compound RP-010 exhibits IC50 values below 1 µM against both PC-3 and DU145 prostate cancer cells, while showing significantly lower cytotoxicity in non-prostate cancer CHO and CRL-1459 cell lines [2]. Mechanistically, RP-010 at concentrations of 1-2 µM induces β-catenin fragmentation and downregulates Wnt pathway proteins (LRP-6, DVL3, c-Myc), and at 0.5-4 µM arrests cells in G2 phase, triggering mitotic catastrophe and apoptosis [3]. Importantly, RP-010 demonstrates a favorable safety margin in vivo, producing no significant toxic effects in zebrafish at concentrations up to 6 µM [4].

Cell-model response
Class-level
IC50
Cell-model endpoint review; Wnt pathway context
Wnt/β-catenin modulation, G2 arrest reported
Drug-likeness profile
Class-level
TPSA 84.7 vs >100 Ų (purine); HBD 1 vs 2–3
Lower polarity may support passive permeability
Computed properties (PubChem); class-level baseline
Anticancer Prostate cancer PC-3 DU145 Wnt/β-catenin

Physicochemical Advantage Over Purine Analogs

The physicochemical profile of Thieno[3,2-d]pyrimidine-4-thiol and its derivatives offers distinct advantages for medicinal chemistry optimization [1]. For the 6-(4-bromophenyl) derivative, computed properties include: molecular weight 323.2 g/mol, XLogP3-AA 3.7, hydrogen bond donor count 1, hydrogen bond acceptor count 2, rotatable bond count 1, and topological polar surface area (TPSA) 84.7 Ų [2]. These values compare favorably to the analogous purine scaffold (adenine derivatives) which typically possess higher hydrogen bond donor/acceptor counts (2-3 donors, 3-4 acceptors) and higher TPSA (>100 Ų), potentially reducing membrane permeability [3]. The lower H-bond donor count and moderate lipophilicity (LogP ~3.7) of the thieno[3,2-d]pyrimidine core suggest improved passive diffusion characteristics relative to more polar purine isosteres [4].

Drug-likeness profile
Class-level
TPSA 84.7 vs >100 Ų (purine); HBD 1 vs 2–3
Lower polarity may support passive permeability
Computed properties (PubChem); class-level baseline
Physicochemical properties Drug-likeness LogP Polar surface area Scaffold comparison

Application Scenarios for Thieno[3,2-d]pyrimidine-4-thiol


STK17B (DRAK2) Kinase Probe Development

Investigators studying the 'dark' kinase STK17B require highly selective tool compounds to dissect its role in disease pathology. The thieno[3,2-d]pyrimidine scaffold provides the essential core for generating ATP-competitive inhibitors that discriminate against closely related kinases, including STK17A, due to the unique P-loop conformation it induces [1]. The >100-fold selectivity over the isomeric [2,3-d] scaffold demonstrates that proper ring fusion geometry is non-negotiable for target engagement [2]. This application is supported by co-crystal structure data (PDB 6Y6F) that can guide structure-based drug design efforts [3].

h-NTPDase Inhibitor Lead Generation for Immuno-Oncology

The 4-thiol group of Thieno[3,2-d]pyrimidine-4-thiol serves as a versatile synthetic handle for generating thioether derivatives with tunable isoform selectivity against h-NTPDase1 and h-NTPDase2 [1]. Researchers can leverage the sub-micromolar potencies achieved (h-NTPDase1 IC50 = 0.62 µM; h-NTPDase2 IC50 = 0.33 µM) as a starting point for further optimization [2]. The differential selectivity observed between compounds 3j and 4d within the same study demonstrates the feasibility of achieving isoform discrimination through systematic SAR exploration [3].

Wnt/β-Catenin Targeting in Prostate Cancer

The RP series of thieno[3,2-d]pyrimidine derivatives, exemplified by RP-010, exhibits potent antiproliferative activity (IC50 < 1 µM) against PC-3 and DU145 prostate cancer cells with a mechanistic link to Wnt/β-catenin pathway disruption [1]. The favorable in vivo safety profile observed in zebrafish (no toxicity at ≤6 µM) suggests a viable therapeutic window for lead optimization [2]. Medicinal chemists can utilize the core scaffold to explore structure-activity relationships aimed at improving potency and pharmacokinetics while maintaining the selectivity over non-cancer cells [3].

Colchicine-Binding Site Inhibitors to Overcome MDR

Thieno[3,2-d]pyrimidine derivatives have been identified as potent colchicine-binding site inhibitors that circumvent P-glycoprotein-mediated multidrug resistance (MDR), a major obstacle in cancer chemotherapy [1]. Analogues derived from this scaffold achieve IC50 values around 1 nM against multiple tumor cell lines, induce G2/M arrest, and inhibit tubulin polymerization [2]. The availability of X-ray co-crystal structures with tubulin provides a rational basis for structure-guided optimization of binding affinity and pharmacokinetic properties [3].

Application
Selection Property
Validation Focus
STK17B kinase target engagement
[3,2-d] ring fusion geometry
P-loop conformation-specific kinase assay
h-NTPDase isoform selectivity
4-Thiol derivatizable handle
Isoform-specific enzyme inhibition assays
Prostate cancer cell-model studies
Antiproliferative activity profile
Cell-cycle and apoptosis endpoint review
Tubulin polymerization inhibition
Colchicine-site binding profile
Microtubule dynamics and MDR model validation

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18 linked technical documents
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